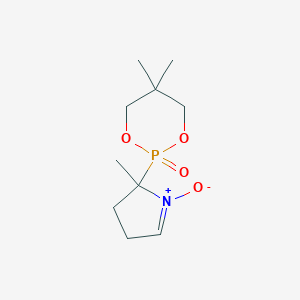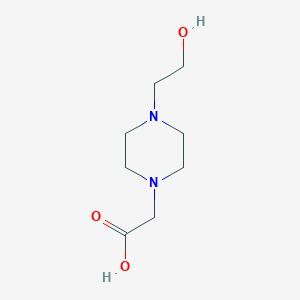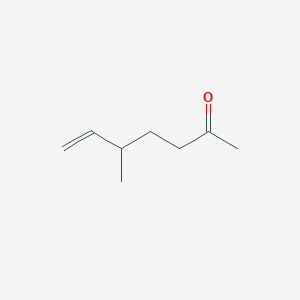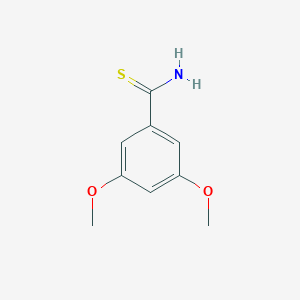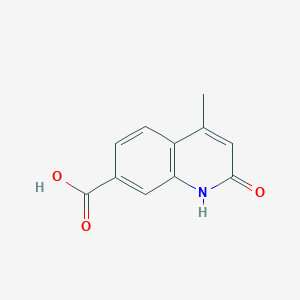
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-metilfenol
Descripción general
Descripción
The compound is an organic molecule that contains functional groups such as phenol and diisopropylamino. Phenols are aromatic compounds that contain a hydroxyl (-OH) group attached to a benzene ring. Diisopropylamino is a functional group that contains nitrogen and is commonly found in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenol and diisopropylamino groups attached to a propyl chain. The exact structure would depend on the positions of these groups on the chain .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. Phenols, for example, can undergo reactions such as E1 and E2 eliminations, and diisopropylamino groups can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the phenol group could make the compound somewhat acidic, and the diisopropylamino group could give it basic properties .Aplicaciones Científicas De Investigación
Nanopartículas sensibles al pH
Este compuesto se utiliza en la creación de nanopartículas sensibles al pH . Estas nanopartículas han sido ampliamente investigadas por su potente capacidad para transportar agentes terapéuticos intracelularmente . El compuesto, también conocido como DPAEMA, es un monómero catiónico que contiene amina, a menudo introducido como un bloque hidrofóbico ionizable a las nanopartículas debido a su alta biocompatibilidad y capacidad para impartir sensibilidad al pH .
Administración de medicamentos
DPAEMA se utiliza en aplicaciones de administración de medicamentos . La mayoría de los estudios con DPAEMA han explorado la administración de agentes anticancerígenos hidrófobos no cargados, donde la liberación de la carga útil se ve facilitada por la difusión fuera de los nanoportadores a la ubicación diana .
Estabilidad de las nanopartículas
El compuesto se utiliza para mejorar la estabilidad de las nanopartículas . El trabajo presentado en el estudio de referencia analiza los atributos fisicoquímicos y la eficiencia de administración de carga de un sistema de nanopartículas catiónicas con la introducción de DPAEMA .
Citocompatibilidad
DPAEMA es conocido por su alta citocompatibilidad . Esto lo convierte en un candidato ideal para su uso como comonómero o como el monómero funcional principal al sintetizar nanopartículas sensibles al pH para su uso en aplicaciones biológicas .
Comportamiento antimicrobiano
El uso de monómeros con aminas terciarias como grupo funcional, como DPAEMA, ofrece otras propiedades deseadas a los hidrogeles y nanoestructuras, como el comportamiento antimicrobiano
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It’s known that the compound contains a diisopropylamino group, which is a common amine nucleophile in organic synthesis . This suggests that it may interact with its targets through nucleophilic substitution reactions, but further studies are required to confirm this.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of ph-responsive amphiphilic star-like copolymers , suggesting that this compound may also be involved in similar biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, pH-responsive properties of similar compounds suggest that changes in pH levels could influence the compound’s action . .
Propiedades
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJQPCLVADCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861286 | |
| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



